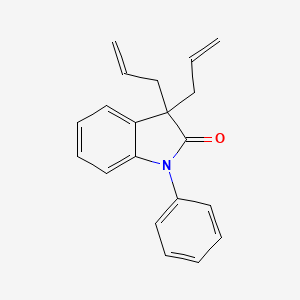
2-Indolinone, 3,3-diallyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Indolinone, 3,3-diallyl-1-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3,3-diallyl-1-phenyl- typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method includes the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using palladium-catalyzed reactions. For example, a palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides diverse indolines with broad functional group compatibility in good yields under mild conditions .
化学反応の分析
Types of Reactions
2-Indolinone, 3,3-diallyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-Indolinone, 3,3-diallyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments for biological imaging and sensors.
作用機序
The mechanism of action of 2-Indolinone, 3,3-diallyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit cyclin-dependent kinase-2 function in cancer cells, thereby regulating cell cycle progression and inducing apoptosis . The compound may also interact with other cellular targets, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
Sunitinib: An indolinone derivative used as a receptor tyrosine kinase inhibitor for cancer therapy.
Semaxinib: Another indolinone derivative with anticancer properties.
Nintedanib: Known for its antifibrotic and anticancer activities.
Uniqueness
2-Indolinone, 3,3-diallyl-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its diallyl and phenyl substituents provide unique interactions with molecular targets, distinguishing it from other indolinone derivatives.
特性
CAS番号 |
19048-20-5 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC名 |
1-phenyl-3,3-bis(prop-2-enyl)indol-2-one |
InChI |
InChI=1S/C20H19NO/c1-3-14-20(15-4-2)17-12-8-9-13-18(17)21(19(20)22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2 |
InChIキー |
ZAEAFXXRGMLYMD-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


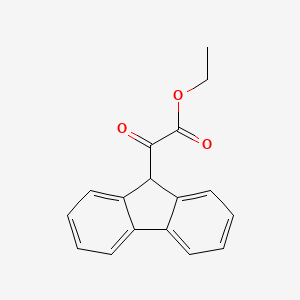
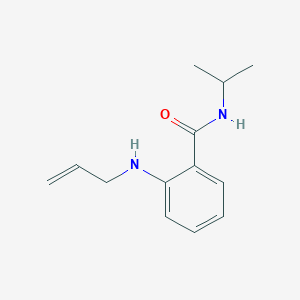
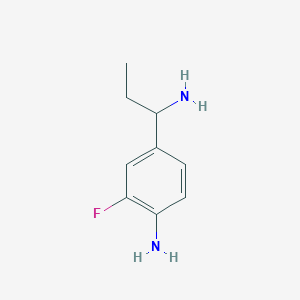
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
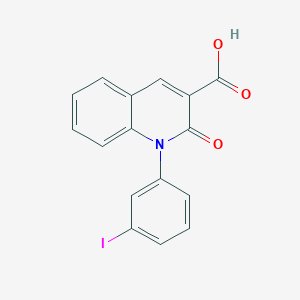

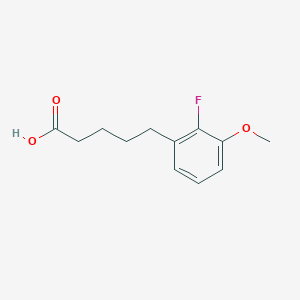


![4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine](/img/structure/B13095965.png)
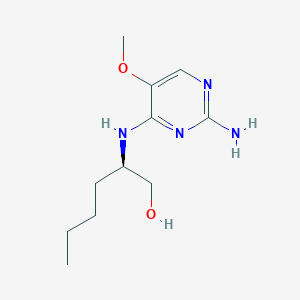
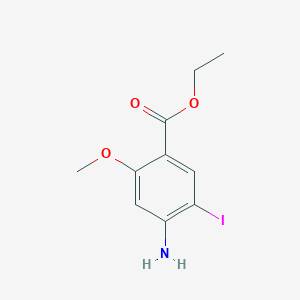
![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
